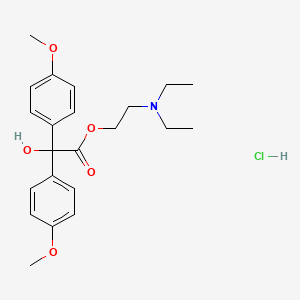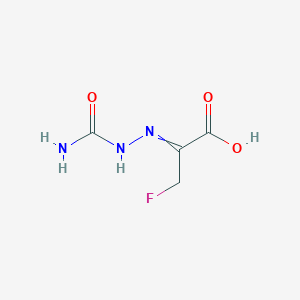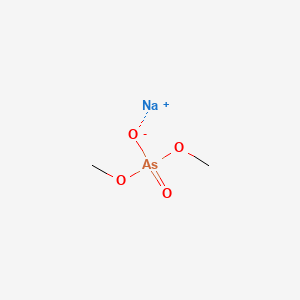
Hept-1-EN-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-1-EN-5-yne is an organic compound with the molecular formula C7H10. It belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hept-1-EN-5-yne can be synthesized through various organic chemistry techniques. One common method involves the partial hydrogenation of hept-1-yne using supported palladium and tungsten catalysts. This process is carried out under mild reaction conditions, typically at low temperatures (around 393 K) to achieve high selectivity and conversion rates .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bimetallic catalysts. These catalysts, such as palladium-tungsten supported on gamma-alumina, are employed to enhance the efficiency and selectivity of the hydrogenation process .
Analyse Des Réactions Chimiques
Types of Reactions: Hept-1-EN-5-yne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Partial hydrogenation can convert the triple bond to a double bond, yielding hept-1-ene.
Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Palladium or nickel catalysts are commonly used for hydrogenation reactions.
Substitution: Organolithium reagents or Grignard reagents are often employed for substitution reactions
Major Products Formed:
Oxidation: Various alcohols, ketones, or carboxylic acids.
Reduction: Hept-1-ene.
Substitution: Depending on the substituent, a range of substituted this compound derivatives.
Applications De Recherche Scientifique
Hept-1-EN-5-yne has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of polymers, pharmaceuticals, and fine chemicals
Mécanisme D'action
The mechanism of action of Hept-1-EN-5-yne involves its interaction with various molecular targets. For instance, during hydrogenation reactions, the compound adsorbs onto the surface of the catalyst, where the triple bond interacts with the active sites. This interaction facilitates the addition of hydrogen atoms, converting the triple bond to a double bond .
Comparaison Avec Des Composés Similaires
Hept-1-yne: Similar in structure but lacks the double bond.
Hept-1-ene: Contains only a double bond and no triple bond.
Hex-1-yne: A shorter alkyne with similar reactivity.
Uniqueness: Hept-1-EN-5-yne is unique due to the presence of both a double bond and a triple bond within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
821-40-9 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
hept-1-en-5-yne |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,5,7H2,2H3 |
Clé InChI |
AMSMDGCMDNFUQA-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
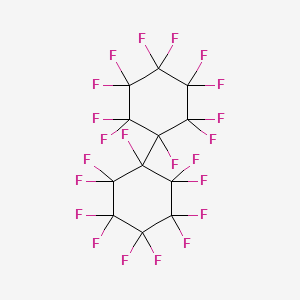
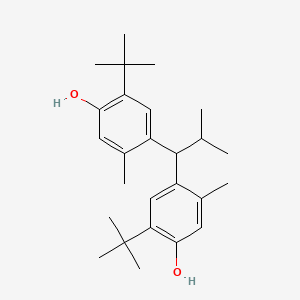
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
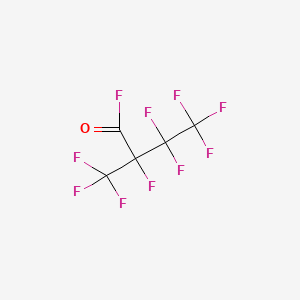

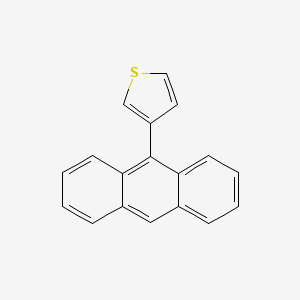
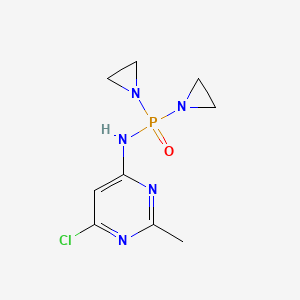
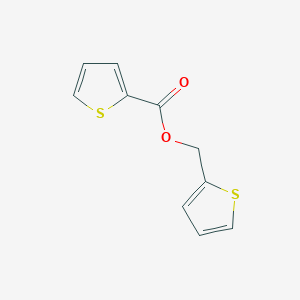
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
